molecular formula C8H16N2O3S3 B14193650 S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine CAS No. 919990-31-1

S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine

Cat. No.: B14193650
CAS No.: 919990-31-1
M. Wt: 284.4 g/mol
InChI Key: TVMBFSAEYQAFEF-AIUXZDRISA-N
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Description

S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine is an organic compound that belongs to the class of L-cysteine derivatives. This compound is characterized by the presence of a methanesulfinyl group attached to a propyl chain, which is further linked to a carbamothioyl group. The compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine typically involves the following steps:

    Starting Materials: L-cysteine, methanesulfinyl chloride, and propylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide derivative.

    Substitution: The carbamothioyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted carbamothioyl derivatives.

Scientific Research Applications

S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine involves its interaction with various molecular targets and pathways. The methanesulfinyl group is known to participate in redox reactions, which can modulate cellular oxidative stress. The carbamothioyl group may interact with enzymes and proteins, influencing their activity and function. Overall, the compound’s effects are mediated through its ability to modulate redox balance and protein function.

Comparison with Similar Compounds

Similar Compounds

    S-allyl-L-cysteine: A derivative of L-cysteine with an allyl group instead of a methanesulfinyl group.

    S-methyl-L-cysteine: A derivative with a methyl group instead of a methanesulfinyl group.

    S-propyl-L-cysteine: A derivative with a propyl group instead of a methanesulfinyl group.

Uniqueness

S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine is unique due to the presence of the methanesulfinyl group, which imparts distinct redox properties. This makes it particularly interesting for studies related to oxidative stress and redox biology. Additionally, the combination of the methanesulfinyl and carbamothioyl groups provides a unique chemical scaffold for the development of novel therapeutic agents.

Properties

CAS No.

919990-31-1

Molecular Formula

C8H16N2O3S3

Molecular Weight

284.4 g/mol

IUPAC Name

(2R)-2-amino-3-(3-methylsulfinylpropylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C8H16N2O3S3/c1-16(13)4-2-3-10-8(14)15-5-6(9)7(11)12/h6H,2-5,9H2,1H3,(H,10,14)(H,11,12)/t6-,16?/m0/s1

InChI Key

TVMBFSAEYQAFEF-AIUXZDRISA-N

Isomeric SMILES

CS(=O)CCCNC(=S)SC[C@@H](C(=O)O)N

Canonical SMILES

CS(=O)CCCNC(=S)SCC(C(=O)O)N

Origin of Product

United States

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